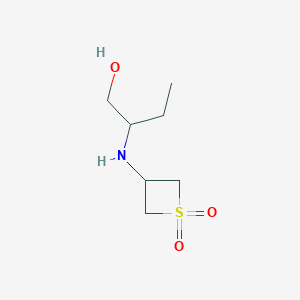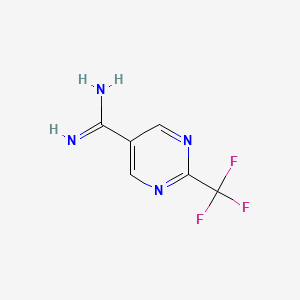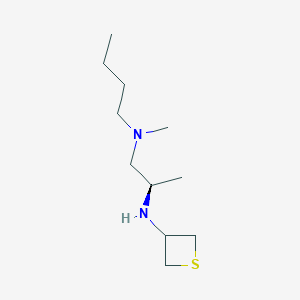
(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid is a chiral compound with a unique cyclobutane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutane derivatives, which are subjected to amination reactions to introduce the amino group at the desired position. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the amino or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its chiral nature allows for the exploration of stereospecific interactions in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
類似化合物との比較
Similar Compounds
- (1R,3S)-N-Fmoc-3-aminocyclopentanecarboxylic acid
- (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid
- (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one
Uniqueness
Compared to similar compounds, (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid stands out due to its cyclobutane ring structure, which imparts unique steric and electronic properties. These properties make it particularly valuable in applications requiring specific spatial configurations and reactivity profiles.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
(1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 |
InChIキー |
HEVNTZPOSTVEDU-WHFBIAKZSA-N |
異性体SMILES |
CC1([C@@H](C[C@@H]1N)C(=O)O)C |
正規SMILES |
CC1(C(CC1N)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13014352.png)








